molecular formula C22H13NO5 B11701472 Methyl 2-dibenzo[B,D]furan-3-YL-1,3-dioxo-5-isoindolinecarboxylate

Methyl 2-dibenzo[B,D]furan-3-YL-1,3-dioxo-5-isoindolinecarboxylate

Cat. No.: B11701472
M. Wt: 371.3 g/mol
InChI Key: YAZVXDKXHPZOPH-UHFFFAOYSA-N
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Description

Methyl 2-dibenzo[B,D]furan-3-YL-1,3-dioxo-5-isoindolinecarboxylate is a complex organic compound with significant potential in various scientific fields. It is characterized by its unique structure, which includes a dibenzo[b,d]furan moiety fused with an isoindolinecarboxylate group. This compound is known for its stability and reactivity, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-dibenzo[B,D]furan-3-YL-1,3-dioxo-5-isoindolinecarboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the dibenzo[b,d]furan core, followed by the introduction of the isoindolinecarboxylate group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-dibenzo[B,D]furan-3-YL-1,3-dioxo-5-isoindolinecarboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds.

Scientific Research Applications

Methyl 2-dibenzo[B,D]furan-3-YL-1,3-dioxo-5-isoindolinecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-dibenzo[B,D]furan-3-YL-1,3-dioxo-5-isoindolinecarboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: Shares the dibenzo[b,d]furan core but lacks the isoindolinecarboxylate group.

    Benzofuran: Contains a simpler furan ring fused with a benzene ring.

    Dibenzodioxin: Similar structure but with an additional oxygen atom in the ring system.

Uniqueness

Methyl 2-dibenzo[B,D]furan-3-YL-1,3-dioxo-5-isoindolinecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H13NO5

Molecular Weight

371.3 g/mol

IUPAC Name

methyl 2-dibenzofuran-3-yl-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C22H13NO5/c1-27-22(26)12-6-8-16-17(10-12)21(25)23(20(16)24)13-7-9-15-14-4-2-3-5-18(14)28-19(15)11-13/h2-11H,1H3

InChI Key

YAZVXDKXHPZOPH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC4=C(C=C3)C5=CC=CC=C5O4

Origin of Product

United States

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